molecular formula C15H13N3OS B2583486 2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-64-6

2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2583486
CAS RN: 896330-64-6
M. Wt: 283.35
InChI Key: GLMQRYGEZKKWBZ-UHFFFAOYSA-N
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Description

The compound “2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of the 1,2,4-triazine class of compounds . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from readily available starting materials like cyanuric chloride . The specific synthesis route for this compound would likely involve the introduction of the phenylethylthio and pyrido groups at the appropriate positions on the 1,2,4-triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine ring, with additional functional groups attached. The phenylethylthio group would likely contribute to the lipophilicity of the molecule, potentially affecting its biological activity and distribution in the body .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring and the phenylethylthio group. Triazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Synthesis and Optical Properties

  • Star-Shaped Compounds with 1,3,5-Triazine Cores : This research focuses on 1,3,5-triazine derivatives exhibiting intramolecular charge transfer due to the electron-donating and electron-accepting properties of peripheral benzene rings and the central 1,3,5-triazine ring. The study reveals the optical properties and the effect of protonation on these compounds (Meier, Holst, & Oehlhof, 2003).

Functional Materials

  • Synthesis of Thiophene and Pyrrole Functionalized Monomers : This research explores the synthesis of star-shaped thiophene and pyrrole functionalized monomers and their optoelectrochemical properties, contributing to the development of materials with specific optical properties (Ak & Toppare, 2009).

Fluorescent Organic Compounds

  • Fused 1,2,4-Triazine Derivatives : The study presents the synthesis of pyrido[1,2-b][1,2,4]triazines with significant red light emission, showcasing their potential in developing new fluorescent materials (Darehkordi et al., 2018).

Anticancer Activity

  • Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives : This research introduces novel derivatives with potential anticancer activity, highlighting the synthesis and structure-activity relationship of these compounds (Sławiński et al., 2015).

Antimicrobial Agents

  • Thiophene-Based Heterocycles : The synthesis of new heterocycles incorporating a thiophene moiety and their potential as antimicrobial agents are discussed, indicating significant activity against various strains (Mabkhot et al., 2016).

Planar Radical Synthesis

  • Functional Planar Blatter Radical : The creation of functional planar Blatter radicals through Pschorr-type cyclization and their characterization, including spectroscopic and electrochemical methods, offers insights into their potential applications (Bartos et al., 2019).

High Refractive Materials

  • Poly(phenylene thioether) with Triazine Unit : Development of a highly refractive and transparent poly(phenylene thioether) containing a triazine unit, presenting its thermal stability, optical transmittance, and refractive index, showcasing applications in high-performance optical materials (You et al., 2010).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action.

properties

IUPAC Name

2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11(12-7-3-2-4-8-12)20-14-16-13-9-5-6-10-18(13)15(19)17-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMQRYGEZKKWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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